
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is a chiral fluorinated amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and safety. The use of trifluoroacetic acid as a solvent and reagent helps in stabilizing the intermediate products and improving the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to mimic natural amino acids while introducing fluorine atoms, which can alter the biochemical properties of peptides and proteins.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and unique chemical properties.
Mécanisme D'action
The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. Molecular targets include enzymes and receptors where the compound can act as an inhibitor or modulator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid
- (2S,3R)-3-alkylglutamates
Uniqueness
Compared to similar compounds, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is unique due to its specific fluorination pattern and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H9F4NO4 |
|---|---|
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7) |
Clé InChI |
ZZPHIHKPQOQEKO-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


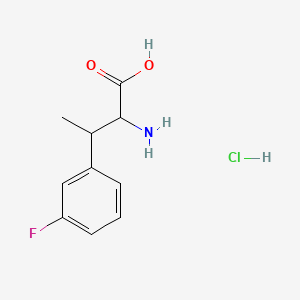
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
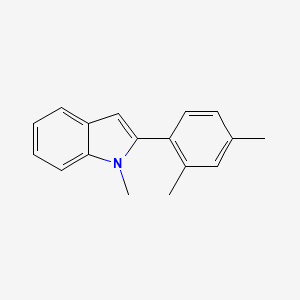
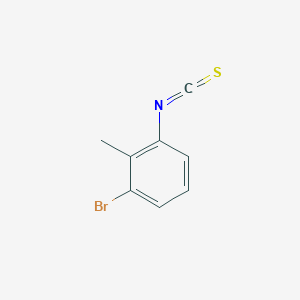
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
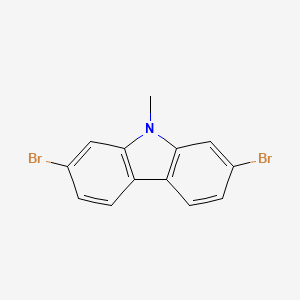
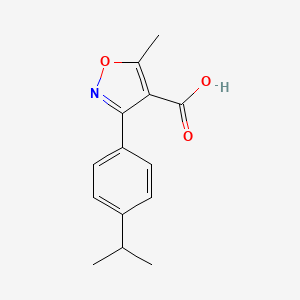


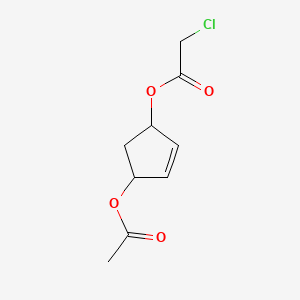
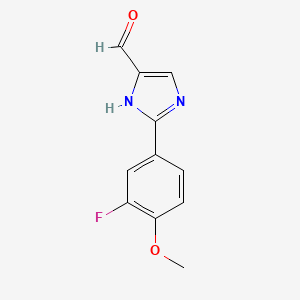

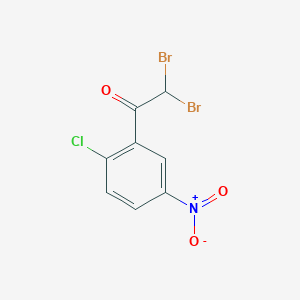
![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
